Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-cyano-3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or fluorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of both cyano and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNRCHCIYJMJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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